Alprostadil

Vue d'ensemble

Description

L'alprostadil, également connu sous le nom de prostaglandine E1, est une prostaglandine naturelle utilisée principalement pour ses propriétés vasodilatatrices. C'est un puissant vasodilatateur qui aide à détendre les tissus musculaires lisses et est couramment utilisé dans le traitement de la dysfonction érectile et de certaines affections cardiaques chez les nouveau-nés. L'this compound est chimiquement identique à la prostaglandine E1 naturelle, qui joue un rôle crucial dans divers processus physiologiques, notamment la régulation du flux sanguin et l'agrégation plaquettaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'alprostadil implique plusieurs étapes, à partir de l'extraction de l'acide gamma-linolénique à partir de sources naturelles telles que l'huile d'onagre. Ceci est suivi d'une série de réactions chimiques, y compris la réduction, l'oxydation et l'estérification, pour produire le composé final. Le processus implique généralement l'utilisation de réactifs tels que l'acétonitrile, l'éthanol et divers sels acides .

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit par un processus hautement contrôlé pour garantir une grande pureté et de faibles niveaux d'impuretés. Le processus implique la dissolution de l'this compound dans l'éthanol, son traitement avec des sels acides et la filtration de la solution. Le filtrat est ensuite séparé et purifié par des techniques chromatographiques, suivies d'une recristallisation pour obtenir le produit final avec une pureté d'au moins 99,5 pour cent .

Analyse Des Réactions Chimiques

Types de réactions : L'alprostadil subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification pour différentes applications.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont employés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound qui peuvent être utilisés à des fins thérapeutiques différentes .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : En chimie, l'this compound est utilisé comme composé modèle pour étudier la synthèse et les réactions des prostaglandines. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse pour les analogues de prostaglandines.

Biologie : En recherche biologique, l'this compound est utilisé pour étudier les effets physiologiques des prostaglandines sur divers tissus et organes. Il est également utilisé dans le développement de nouveaux médicaments ciblant les voies de prostaglandines.

Médecine : Médicalement, l'this compound est utilisé pour traiter la dysfonction érectile en stimulant le flux sanguin vers le pénis. Il est également utilisé chez les nouveau-nés atteints de malformations cardiaques congénitales pour maintenir la perméabilité du canal artériel jusqu'à ce qu'une intervention chirurgicale corrective puisse être effectuée .

Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisé comme ingrédient actif dans diverses formulations pour le traitement de la dysfonction érectile et d'autres affections vasculaires .

5. Mécanisme d'action

L'this compound exerce ses effets en se liant à des récepteurs spécifiques sur les cellules musculaires lisses, conduisant à l'activation de l'adénylate cyclase et à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cela entraîne la relaxation des tissus musculaires lisses et la vasodilatation. Dans le traitement de la dysfonction érectile, l'this compound favorise la relaxation du corps caverneux, permettant un flux sanguin accru et le maintien d'une érection .

Composés similaires :

Unicité de l'this compound : L'this compound est unique dans son mécanisme d'action direct en tant qu'analogue de la prostaglandine E1, ce qui lui permet d'être utilisé dans des conditions médicales spécifiques telles que le maintien de la perméabilité du canal artériel chez les nouveau-nés. Contrairement au tadalafil et au sildénafil, qui sont principalement utilisés pour la dysfonction érectile, l'this compound a des applications plus larges en médecine néonatale et adulte .

Applications De Recherche Scientifique

Treatment of Erectile Dysfunction

Mechanism of Action : Alprostadil promotes vasodilation by acting on the smooth muscle of the corpora cavernosa, leading to increased blood flow and penile erection. It can be administered via intracavernosal injection or as a transurethral suppository (MUSE) .

Clinical Efficacy : Studies show that this compound is effective in patients with various etiologies of erectile dysfunction, including neurogenic and vasculogenic causes. A systematic review indicated that this compound is a viable alternative for patients who do not respond to phosphodiesterase type 5 inhibitors .

Patient Satisfaction : Research indicates that patient satisfaction rates differ between administration routes. Intracavernosal injections tend to yield higher satisfaction compared to transurethral methods, with approximately 70% of patients preferring the injection route .

Maintenance of Ductus Arteriosus Patency

Indication : this compound is crucial in neonatal care for maintaining the patency of the ductus arteriosus in infants with congenital heart defects until surgical intervention can be performed. This is particularly important for conditions such as transposition of the great vessels and tetralogy of Fallot .

Mechanism : By relaxing the smooth muscle of the ductus arteriosus, this compound prevents its closure after birth, thus ensuring adequate pulmonary and systemic blood flow .

Emerging Applications

Female Sexual Arousal Disorder : Topical formulations of this compound have shown promise in treating female sexual arousal disorder, although further studies are necessary to establish its efficacy and safety in this context .

Raynaud's Phenomenon : this compound has been used to manage ischemic changes associated with Raynaud's phenomenon by improving blood flow to affected areas .

Contrast-Induced Nephropathy : A systematic review indicated that this compound may reduce the incidence of contrast-induced nephropathy during coronary procedures by improving renal function and decreasing serum creatinine levels .

Summary Table of Applications

| Application | Mechanism | Patient Population | Evidence Level |

|---|---|---|---|

| Erectile Dysfunction | Vasodilation in corpora cavernosa | Males with erectile dysfunction | High |

| Ductus Arteriosus Patency | Relaxation of ductus arteriosus | Neonates with congenital heart defects | High |

| Female Sexual Arousal Disorder | Topical vasodilation | Females with sexual arousal issues | Moderate |

| Raynaud's Phenomenon | Improved peripheral blood flow | Patients with Raynaud's phenomenon | Moderate |

| Contrast-Induced Nephropathy | Renal protection during contrast procedures | Patients undergoing coronary procedures | High |

Case Studies

-

Erectile Dysfunction Management :

- A study involving 200 men showed that those treated with this compound reported significant improvements in erectile function compared to placebo, highlighting its effectiveness as a first-line treatment option for those unable to use oral medications.

-

Neonatal Application :

- In a cohort study of infants requiring ductal patency maintenance, administration of this compound resulted in successful surgical outcomes without significant adverse effects, underscoring its critical role in neonatal cardiology.

-

Contrast-Induced Nephropathy Prevention :

- A meta-analysis involving over 2,000 patients demonstrated that this compound significantly reduced the incidence of contrast-induced nephropathy compared to controls, providing strong evidence for its use in at-risk populations during diagnostic procedures.

Mécanisme D'action

Alprostadil exerts its effects by binding to specific receptors on smooth muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle tissues and vasodilation. In the treatment of erectile dysfunction, this compound promotes the relaxation of the corpus cavernosum, allowing increased blood flow and the maintenance of an erection .

Comparaison Avec Des Composés Similaires

Uniqueness of Alprostadil: this compound is unique in its direct mechanism of action as a prostaglandin E1 analog, which allows it to be used in specific medical conditions such as maintaining ductus arteriosus patency in neonates. Unlike tadalafil and sildenafil, which are primarily used for erectile dysfunction, this compound has broader applications in both neonatal and adult medicine .

Activité Biologique

Alprostadil, a synthetic analog of prostaglandin E1 (PGE1), is primarily used in the treatment of erectile dysfunction (ED) and certain cardiovascular conditions. Its biological activity encompasses various mechanisms, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

Vasodilation

this compound induces vasodilation by binding to specific receptors on vascular smooth muscle cells, leading to increased intracellular cyclic AMP (cAMP) levels. This process promotes relaxation of smooth muscles and enhances blood flow to targeted tissues, particularly in the penis for erectile function .

Inhibition of Platelet Aggregation

this compound has been shown to inhibit platelet aggregation, which is beneficial in conditions like peripheral artery disease. It enhances blood flow and reduces the risk of thrombus formation .

Anti-inflammatory Effects

Recent studies indicate that this compound reduces levels of inflammatory cytokines such as TNF-α, IL-6, and IL-8. This action is particularly relevant in patients with diabetes mellitus and peripheral atherosclerosis, where inflammation plays a critical role in disease progression .

Pharmacokinetics

This compound's pharmacokinetic profile reveals important insights into its absorption and metabolism. After administration, it is rapidly absorbed with peak plasma concentrations occurring within 0.6 to 1 hour. The primary metabolite, 15-keto-PGE0, exhibits a half-life of approximately 3-6 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Concentration (Cmax) | Varies by administration route |

| Time to Peak (Tmax) | 0.6 - 1 hour |

| Half-life | 3 - 6 hours |

Erectile Dysfunction

This compound is widely recognized for its efficacy in treating ED. A systematic review indicated that it significantly improves erectile function compared to placebo . Clinical trials have demonstrated that this compound can enhance sexual satisfaction and overall quality of life for men suffering from ED.

Case Study: Diabetes Mellitus and Peripheral Atherosclerosis

A clinical study involving 154 patients with Type 2 diabetes and peripheral atherosclerosis demonstrated that the addition of this compound to conventional treatment resulted in:

- Improved Biochemical Indices : Significant reductions in whole blood viscosity, plasma viscosity, and inflammatory markers.

- Higher Total Effective Rate : The treatment group showed a total effective rate significantly higher than the conventional group (p < 0.030)【2】.

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as hematoma at the injection site, prolonged erection (priapism), and dizziness. A dose evaluation study reported minimal adverse effects in patients treated with this compound for ED【8】.

Propriétés

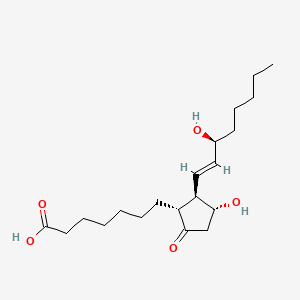

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-DWKJAMRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022578 | |

| Record name | Alprostadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alprostadil causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This is because, as a form of prostaglandinE1 (PGE1) it has multiple effects on blood flow. This results in increased pulmonary or systemic blood flow in infants. In cyanotic congenital heart disease, alprostadil's actions result in an increased oxygen supply to the tissues. In infants with interrupted aortic arch or very severe aortic coarctation, alprostadil maintains distal aortic perfusion by permitting blood flow through the DA from the pulmonary artery to the aorta. In infants with aortic coarctation, alprostadil reduces aortic obstruction either by relaxing ductus tissue in the aortic wall or by increasing effective aortic diameter by dilating the DA. In infants with these aortic arch anomalies, systemic blood flow to the lower body is increased, improving tissue oxygen supply and renal perfusion. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea. | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

745-65-3 | |

| Record name | Prostaglandin E1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprostadil [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprostadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprostadil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPROSTADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115-116 °C, 115 - 116 °C | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of Prostaglandin E1 (PGE1)?

A1: Prostaglandin E1 (PGE1) exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as prostaglandin E receptors, are coupled to intracellular signaling pathways that regulate various cellular processes. [, ] While the provided research papers do not delve into specific signaling cascades for all its actions, PGE1 is known to influence adenylate cyclase activity, impacting cyclic AMP (cAMP) levels, a crucial second messenger molecule involved in various cellular responses. [, ] For instance, in dog tracheal muscle, PGE1's interaction with receptors near serotonin receptors leads to smooth muscle relaxation through calcium ion accumulation in the sarcoplasmic reticulum. []

Q2: How does Prostaglandin E1 (PGE1) influence pain perception, and how do common painkillers interact with this process?

A3: Prostaglandin E1 (PGE1) plays a role in pain perception, specifically in a phenomenon called hyperalgesia, which is an increased sensitivity to pain. Studies have shown that PGE1, along with Prostaglandin E2 (PGE2) and arachidonic acid, can heighten the pain response in mice induced by benzoquinone. [, ] This effect appears to be related to PGE1's influence on prostaglandin synthesis. Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, indomethacin, and floctafenine can block this pain-enhancing effect by inhibiting prostaglandin synthesis. [, ] In contrast, morphine, while reducing the potentiation, does not seem to inhibit prostaglandin synthesis but may alter how prostaglandins exert their effects. [, ]

Q3: What is the role of Prostaglandin E1 (PGE1) in the context of inflammation, and how does its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), compare in terms of anti-inflammatory activity?

A4: Prostaglandin E1 (PGE1) is recognized as a critical regulator of inflammation. Its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), exhibits superior and longer-lasting anti-inflammatory effects compared to PGE1. [] In a rat model of acute inflammation, systemic 15M PGE1 effectively suppressed exudate volume, protein concentration, and the influx of polymorphonuclear leukocytes. [] This suppression extended to reducing the activity of the lysosomal enzyme beta-galactosidase, further highlighting its anti-inflammatory properties. []

Q4: How does Prostaglandin E1 (PGE1) interact with neutrophils, and what are the implications for endothelial cell health?

A5: Prostaglandin E1 (PGE1) demonstrates a protective effect on endothelial cells by modulating neutrophil activity. It can inhibit neutrophil adherence to endothelial cells, a crucial early step in the inflammatory cascade that can lead to vascular damage. [] This protective mechanism appears to be concentration-dependent and more effective when neutrophils are pretreated with PGE1. [] While the exact mechanisms behind this inhibition are not fully elucidated in the provided research, PGE1’s influence on neutrophil adherence might be linked to its modulation of specific surface proteins involved in cell adhesion. []

Q5: How does Prostaglandin E1 (PGE1) influence coronary microvascular function, especially in the context of coronary microembolization?

A6: Prostaglandin E1 (PGE1) shows promise in protecting coronary microvascular function after coronary microembolization (CME), a condition where small blood clots obstruct the heart's tiny blood vessels. [] In a rat model of CME, pretreatment with PGE1 effectively counteracted several detrimental effects, including microthrombi formation, early myocardial ischemia, and endothelial damage. [] Furthermore, PGE1 helped restore the balance of essential enzymes like superoxide dismutase and catalase, which are crucial for protecting the heart from oxidative stress. []

Q6: Can Prostaglandin E1 (PGE1) impact angiogenesis and neurogenesis after ischemic stroke, and if so, what are the potential therapeutic implications?

A7: Prostaglandin E1 (PGE1), specifically its lipid-soluble formulation (lipo-PGE1), shows potential for promoting angiogenesis (formation of new blood vessels) and neurogenesis (generation of new neurons) in the brain after an ischemic stroke. [] In a rat model of stroke, lipo-PGE1 treatment increased vascular density around the stroke-affected areas and enhanced the proliferation and movement of neural stem cells. [] This suggests that lipo-PGE1 could contribute to repairing the damaged brain tissue and improving functional recovery. []

Q7: What are the implications of Prostaglandin E1 (PGE1) administration on renal function, particularly in the context of transplantation?

A8: Prostaglandin E1 (PGE1) has shown beneficial effects on early renal graft function after transplantation. [, ] In a study involving 107 patients who underwent renal transplantation, those who received PGE1 in addition to conventional treatment showed significant improvements in various renal function parameters. [] These included increased urine output, enhanced endogenous creatinine clearance rate, and reduced blood flow resistance in the graft. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.